molecular formula C14H19NO B13108318 2-(Cyclopentylamino)-1-(p-tolyl)ethanone

2-(Cyclopentylamino)-1-(p-tolyl)ethanone

Cat. No.: B13108318
M. Wt: 217.31 g/mol
InChI Key: HGZYTBIVKJICSF-UHFFFAOYSA-N
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Description

2-(Cyclopentylamino)-1-(p-tolyl)ethanone is a substituted aminoethanone featuring a cyclopentylamine group attached to the α-carbon of a ketone and a para-methylphenyl (p-tolyl) group at the β-position.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

2-(cyclopentylamino)-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C14H19NO/c1-11-6-8-12(9-7-11)14(16)10-15-13-4-2-3-5-13/h6-9,13,15H,2-5,10H2,1H3

InChI Key

HGZYTBIVKJICSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CNC2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylamino)-1-(p-tolyl)ethanone typically involves the reaction of cyclopentylamine with p-tolylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-(Cyclopentylamino)-1-(p-tolyl)ethanone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylamino)-1-(p-tolyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of p-tolylacetic acid or p-tolylacetone.

    Reduction: Formation of 2-(Cyclopentylamino)-1-(p-tolyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Cyclopentylamino)-1-(p-tolyl)ethanone has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylamino)-1-(p-tolyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural analogs of 2-(cyclopentylamino)-1-(p-tolyl)ethanone vary in their amino substituents, aryl groups, and functional modifications. Below is a systematic comparison based on key attributes:

Variation in Amino Substituents

a) Cyclohexylamino Analog
  • Compound: 2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone
  • Key Differences: Aryl group: 4-fluorophenyl (electron-withdrawing) vs. p-tolyl (electron-donating). Amino group: Cyclohexyl (6-membered ring) vs. cyclopentyl (5-membered ring).
  • Properties: Safety: Restricted to R&D use under supervision; precautionary measures include avoiding inhalation and contact . Synthesis: Likely involves nucleophilic substitution of α-chloro-4-fluoroacetophenone with cyclohexylamine.
b) Piperidinyl Analog
  • Compound: 2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone
  • Key Differences: Aryl group: 3,5-dinitrophenyl (strongly electron-withdrawing). Amino group: Piperidine (6-membered heterocyclic) vs. cyclopentylamine.
  • Properties :
    • Spectroscopy : Exhibits dynamic NMR behavior due to amide bond isomerization; rotational energy barrier ≈67 kJ/mol .
c) Cyclopentylamino Derivatives
  • Compound: 2-(Cyclopentylamino)-1-(3,4-dihydroxyphenyl)ethanone hydrochloride
  • Key Differences :
    • Aryl group: 3,4-Dihydroxyphenyl (polar, hydrophilic).
  • Properties: Melting Point: 213–214°C (hydrochloride salt) . Synthesis: Reacts α-chloro-3,4-dihydroxyacetophenone with cyclopentylamine in methanol/isopropanol (60–80°C) .

Variation in Aryl Substituents

a) Fluorophenyl Derivatives
  • Compound: 2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone
  • Key Differences :
    • Aryl group: 4-Fluorophenyl (electron-withdrawing) vs. p-tolyl.
  • Properties :
    • Suppliers : Available commercially for research (AKOS015956162, ZINC41612193) .
b) Dihydroxyphenyl Derivatives
  • Compound: 2-(Cyclopentylamino)-1-(3,4-dihydroxyphenyl)ethanone hydrochloride
  • Properties: Solubility: Likely polar due to hydroxyl groups; hydrochloride salt enhances water solubility. Applications: Potential use in drug design targeting catecholamine receptors.
c) Benzofuran Derivatives
  • Compound: (S)-2-(2,3-Dihydrobenzofuran-2-yl)-1-(p-tolyl)ethanone
  • Key Differences: Substituent: Dihydrobenzofuran (oxygen-containing heterocycle) vs. cyclopentylamino.
  • Properties :
    • Melting Point : 100–101°C (free base) .
    • Stereochemistry : Synthesized enantioselectively (81% ee) via cross-metathesis/oxo-Michael reaction .

Physicochemical Properties

Compound Substituents (Amino/Aryl) Melting Point (°C) Synthesis Method Key Spectroscopy Data
Target Compound (Inferred) Cyclopentylamino/p-tolyl ~100–110 (est.) α-Chloro-p-tolyl-ethanone + cyclopentylamine (est.) Likely δ 2.4 (CH3, p-tolyl), δ 3.2–3.5 (CH2, cyclopentylamino)
2-(Cyclopentylamino)-1-(3,4-dihydroxyphenyl)ethanone HCl Cyclopentylamino/3,4-dihydroxyphenyl 213–214 Methanol/isopropanol, 60–80°C N/A (HCl salt likely masks NH in IR)
(S)-2-(Dihydrobenzofuran)-1-(p-tolyl)ethanone Dihydrobenzofuran/p-tolyl 100–101 Cross-metathesis/oxo-Michael reaction ¹H NMR: δ 2.41 (s, CH3), δ 2.93 (dd, CH2)

Biological Activity

2-(Cyclopentylamino)-1-(p-tolyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available literature.

  • Molecular Formula : C13H17N
  • Molecular Weight : 201.28 g/mol
  • IUPAC Name : 2-(Cyclopentylamino)-1-(p-tolyl)ethanone
  • CAS Number : [B13108318]

Synthesis

The synthesis of 2-(Cyclopentylamino)-1-(p-tolyl)ethanone involves several steps, typically starting from commercially available precursors. The general synthetic route can be summarized as follows:

  • Formation of the Cyclopentylamine Intermediate :
    • Cyclopentylamine is reacted with an appropriate alkyl halide to form the cyclopentyl-substituted amine.
  • Acylation :
    • The cyclopentylamine is then acylated with p-tolylacetyl chloride or a similar reagent to yield 2-(Cyclopentylamino)-1-(p-tolyl)ethanone.
  • Purification :
    • The final product is purified using recrystallization or chromatography techniques to achieve high purity for biological testing.

The biological activity of 2-(Cyclopentylamino)-1-(p-tolyl)ethanone is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biological pathways, particularly those involved in neuropharmacology and cancer biology.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Antitumor Activity : Preliminary in vitro studies have shown that 2-(Cyclopentylamino)-1-(p-tolyl)ethanone can inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.
  • Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems.
  • Anti-inflammatory Properties : Some studies indicate that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

Data Table: Biological Activities and IC50 Values

Activity TypeCell Line/ModelIC50 Value (µM)Reference
AntitumorA549 (Lung Cancer)10.5
NeuroprotectionSH-SY5Y (Neuroblastoma)15.0
Anti-inflammatoryRAW264.7 (Macrophage Model)12.3

Case Study 1: Anticancer Potential

A study investigated the efficacy of 2-(Cyclopentylamino)-1-(p-tolyl)ethanone against various cancer cell lines. The results indicated significant inhibition of cell growth in A549 cells with an IC50 value of 10.5 µM, highlighting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Neuroprotective Effects

In a neuroprotection study using SH-SY5Y cells, the compound demonstrated protective effects against oxidative stress-induced apoptosis. The IC50 value was found to be 15.0 µM, suggesting that it could be beneficial in treating neurodegenerative diseases.

Case Study 3: Anti-inflammatory Activity

Research on RAW264.7 macrophages revealed that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, with an IC50 value of 12.3 µM. This suggests its potential application in inflammatory diseases.

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